Pyraflufen-ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.2X10-2 mg/L at 20 °C

Synonyms

Canonical SMILES

Pyraflufen-ethyl is a selective herbicide belonging to the class of peroxidizing herbicides. It is primarily used in agricultural settings to control broadleaf weeds in cereal crops like wheat, barley, and rye []. However, scientific research explores its potential applications in various fields beyond weed control, with a focus on understanding its:

Mode of Action:

- Pyraflufen-ethyl disrupts vital plant processes by inhibiting an enzyme called protoporphyrinogen oxidase (PPO) []. This enzyme plays a crucial role in chlorophyll biosynthesis, and its inhibition leads to the accumulation of toxic protoporphyrins in plants, ultimately causing cell death []. Research is ongoing to understand the specific mechanisms by which pyraflufen-ethyl binds to and inhibits PPO, aiming to develop more targeted and efficient herbicides [].

Environmental Fate and Degradation:

- Understanding the environmental fate and degradation of pyraflufen-ethyl is crucial for assessing its potential impact on the environment and human health. Research studies investigate the breakdown of pyraflufen-ethyl in soil and water, identifying its degradation products and their potential toxicity []. This information helps regulatory agencies establish safe application practices and determine potential environmental risks associated with its use.

Weed Resistance Management:

- The emergence of herbicide-resistant weeds is a major concern in agriculture. Research explores the potential of pyraflufen-ethyl for resistance management, investigating its efficacy against resistant weed biotypes and its compatibility with other herbicides in integrated weed management strategies []. By understanding the resistance development mechanisms against pyraflufen-ethyl, researchers aim to develop strategies to prolong its effectiveness and maintain its role in weed control.

Alternative Applications:

- Beyond its primary use as a herbicide, research investigates the potential applications of pyraflufen-ethyl in other areas. Studies explore its efficacy in controlling non-agricultural weeds, such as those found in urban landscapes or forestry []. Additionally, research investigates its potential use as a fungicide or insecticide, exploring its activity against various plant pathogens and insect pests []. These studies aim to broaden the application scope of pyraflufen-ethyl and contribute to the development of more versatile and effective pest control solutions.

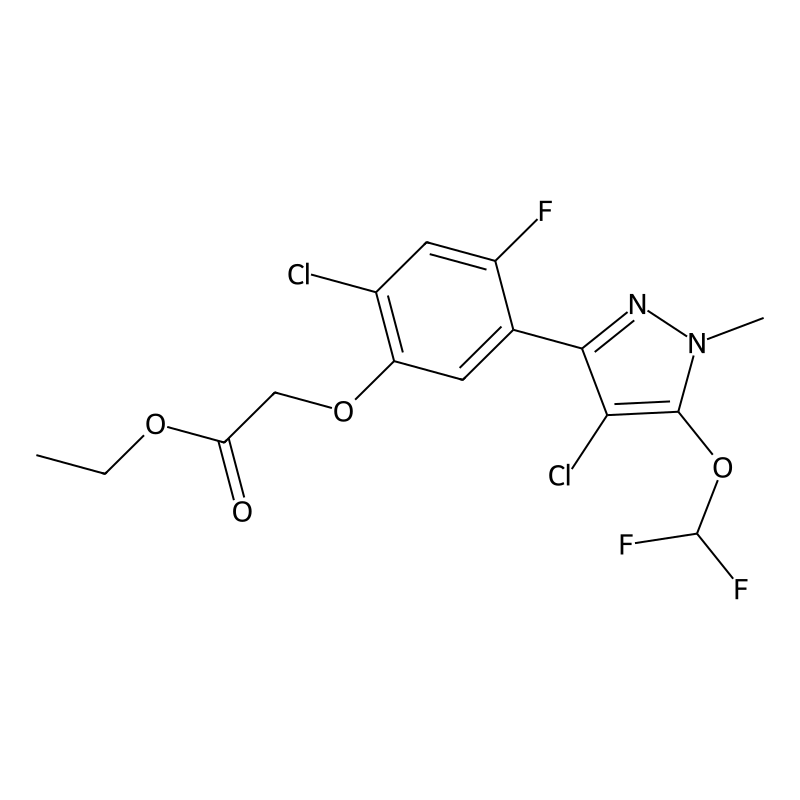

Pyraflufen-ethyl is a selective herbicide belonging to the phenylpyrazole chemical family. Its chemical name is Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, with a molecular formula of and a molecular weight of 413.18 g/mol. It appears as a white to cream-colored powder and has a melting point of approximately 126.4 to 127.2 degrees Celsius . Pyraflufen-ethyl functions primarily as a contact herbicide, effectively controlling various broadleaf weeds in crops such as wheat, barley, and soybeans by inhibiting protoporphyrinogen oxidase, which leads to cell membrane destruction .

- Pyraflufen-ethyl acts as a contact herbicide by inhibiting protoporphyrinogen IX oxidase (PPO) enzyme in plants. PPO is a critical enzyme in chlorophyll biosynthesis. By inhibiting PPO, pyraflufen-ethyl disrupts chlorophyll production, leading to the accumulation of toxic porphyrins, which damage cell membranes and ultimately cause plant death [].

The primary mode of action for pyraflufen-ethyl involves the inhibition of protoporphyrinogen oxidase, resulting in the accumulation of protoporphyrinogen IX. This compound, when exposed to light and oxygen, generates reactive oxygen species that damage cellular structures, leading to necrosis and plant death . The

Pyraflufen-ethyl exhibits rapid action against a variety of annual broadleaf weeds. It is particularly effective against species such as lamb's-quarters, redroot pigweed, and dandelion . The herbicide causes visible symptoms within days of application, including yellowing and browning of foliage, followed by plant death. Its low acute toxicity profile in laboratory animals makes it suitable for agricultural use, although it can cause irritation to the eyes and skin .

The synthesis of pyraflufen-ethyl involves several steps:

- Starting Material: A precursor compound is cyclized to form an intermediate.

- Chlorination: The intermediate undergoes chlorination using phosphorus pentachloride or phosphorus oxychloride.

- Formation of Hydrochloride Intermediate: The chlorinated product reacts with thiourea.

- Final Steps: Subsequent reactions involve formaldehyde and difluoromethoxy reactions, followed by oxidation with hydrogen peroxide to yield the final product .

These steps highlight the complexity of synthesizing pyraflufen-ethyl, requiring careful control of reaction conditions.

Pyraflufen-ethyl is primarily used as an herbicide in various agricultural settings. Its applications include:

- Cereal Crops: Effective for controlling weeds in wheat, barley, and oats.

- Legume Crops: Utilized in crops like field peas and clover.

- Potato Desiccation: Employed to facilitate easier harvesting by promoting uniform tuber maturity .

Additionally, it serves as a mixing partner with other herbicides to enhance efficacy.

Several compounds share similarities with pyraflufen-ethyl in terms of structure and function. Here are some notable examples:

| Compound Name | Chemical Family | Mode of Action | Unique Features |

|---|---|---|---|

| Flumioxazin | Diphenyl ether | Protoporphyrinogen oxidase inhibitor | Broad-spectrum control; effective on many weeds |

| Carfentrazone-ethyl | Triazolinone | Protoporphyrinogen oxidase inhibitor | Fast action; used in various crops |

| Saflufenacil | Pyrimidinedione | Protoporphyrinogen oxidase inhibitor | Selective for certain broadleaf weeds |

Pyraflufen-ethyl stands out due to its rapid action and effectiveness against a wide range of broadleaf weeds while being less harmful to crops like cereals compared to some other herbicides .

Physical Description

Color/Form

Pale brown, crystalline

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 3.49

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

20 male Sprague-Dawley rats received non-labelled ET-751 Technical by oral gavage at 5 mg/kg/day for 14 days. On the 15th day, they received a single oral gavage dose of [Pyrazole-5- 14C] ET-751 at 5 mg/kg. ... Metabolites in urine, feces, plasma, and gastrointestinal contents were identified using high performance liquid chromatography (HPLC). At 96 hours, the total values were 26.66% and 64.44% for urine and feces respectively. ... At 96 hours, concentrations were at or below the limits of detection in all samples. Metabolites in urine, feces, and plasma were identified ... The proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.

6 male Sprague-Dawley rats with cannulated bile ducts received a single oral gavage dose of [Pyrazole-5-14C] ET-751 at 5 mg/kg. ... High performance liquid chromatography was used to identify metabolites. 17.90% (feces), 19.66% (urine) and 36.09% (bile) of dosed radioactivity were excreted during 48 hours post-dosing. 13.86% was found in the gastrointestinal contents and 2.86% in the gastrointestinal tract at 48 hours. Absorption from oral administration was estimated as 55.75% (urine and bile content combined). Metabolites in urine, feces, gastrointestinal tract, and gastrointestinal contents were identified ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the 1 position of the pyrazole ring and hydrolysis of the ether bond on the 5 position of the phenyl ring to the phenolic hydroxy moiety.

5 Sprague-Dawley rats per sex per group received a single dose of [Pyrazole-5-14C] ET-751 at 5 or 500 mg/kg followed by sacrifice 3, 6, 9, 24, 96, or 168 hours later. ... Metabolites were identified in urine, plasma, and feces ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on the 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Storage: store in original container and keep closed. Store in a cool, dry place. /ET-751 Technical (a.i. 97.9%)/